molecular formula C6H12FN B15319900 3-(2-Fluoropropan-2-yl)azetidine

3-(2-Fluoropropan-2-yl)azetidine

Cat. No.: B15319900
M. Wt: 117.16 g/mol
InChI Key: JJUKATXAIQVQNN-UHFFFAOYSA-N
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Description

3-(2-Fluoropropan-2-yl)azetidine is a four-membered saturated azetidine ring substituted at the 3-position with a 2-fluoroisopropyl group. The compound is available as a hydrochloride salt (C₆H₁₁FClN, MW 163.61) for use as a building block in pharmaceutical synthesis . Azetidines are valued in drug design for their conformational rigidity, which improves target binding affinity compared to larger, more flexible rings like piperidines .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-(2-fluoropropan-2-yl)azetidine

InChI

InChI=1S/C6H12FN/c1-6(2,7)5-3-8-4-5/h5,8H,3-4H2,1-2H3

InChI Key

JJUKATXAIQVQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropropan-2-yl)azetidine typically involves the reaction of azetidine with 2-fluoropropane under specific conditions. One common method includes the use of anionic or cationic ring-opening polymerization techniques . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropropan-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-(2-Fluoropropan-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Substituent Effects on Physicochemical Properties

The fluorinated alkyl group in 3-(2-fluoropropan-2-yl)azetidine contrasts with aryl-substituted azetidines, such as 3-(4-chlorophenyl)-azetidine oxalate (ANT-290, ). Key differences include:

  • Melting Points : ANT-290 has a high melting point (219.6–221.1°C) due to crystalline oxalate salt formation and aromatic stacking, whereas the hydrochloride salt of this compound likely has lower solubility in polar solvents, though its exact melting point is unreported .
  • Lipophilicity : The fluoroisopropyl group increases lipophilicity (logP) compared to ANT-290’s chlorophenyl substituent, which may enhance membrane permeability in drug candidates .

Table 1: Physicochemical Comparison of Azetidine Derivatives

Compound Substituent Molecular Weight Salt Form Key Properties
This compound 2-fluoroisopropyl 163.61 (HCl salt) Hydrochloride High lipophilicity, rigid
ANT-290 () 4-chlorophenyl 395.22 (oxalate) Oxalate High mp (219–221°C), aromatic
N-Alkylated derivatives () Alkyl chains Variable Free base Tunable energy content
Comparison with Non-Azetidine Analogues
  • For example, α,β-unsaturated azetidine esters () show higher binding affinity than piperidine analogues .
  • Functional Groups: 2-Azetidinones (β-lactams) possess inherent reactivity due to the strained lactam ring, unlike the saturated azetidine in the target compound, which is more stable .

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